Bederocin

Description

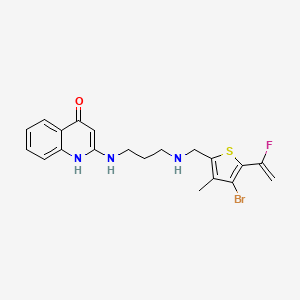

Antibacterial; a topical synthetic fluorovinylthiophene-containing diaryldiamine that inhibits bacterial methionyl tRNA synthetase; structure in first source

Properties

IUPAC Name |

2-[3-[[4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methylamino]propylamino]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJMKHPWCFXMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226705 | |

| Record name | Bederocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757942-43-1 | |

| Record name | Bederocin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bederocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEDEROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7QD1SJ9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bederocin: A Deep Dive into its Mechanism of Action in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. Bederocin, a well-characterized isoquinoline alkaloid derived from several medicinal plants, has emerged as a promising therapeutic agent for MetS. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound in MetS, with a focus on its impact on key signaling pathways, glucose and lipid metabolism, and inflammation. This document summarizes quantitative clinical data, provides detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate a deeper understanding of this compound's multifaceted mode of action.

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its beneficial effects on MetS through a multi-targeted mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Its actions extend to the modulation of inflammatory pathways and the regulation of gene expression involved in lipid and glucose metabolism.

AMPK Signaling Pathway Activation

This compound's activation of AMPK is a cornerstone of its therapeutic efficacy.[1][2] This activation leads to a cascade of downstream events that collectively improve metabolic parameters.

-

Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.

-

Reduced Hepatic Glucose Production: this compound suppresses gluconeogenesis in the liver by inhibiting the expression of key enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

-

Increased Fatty Acid Oxidation: AMPK activation by this compound stimulates the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation.

-

Inhibition of Lipid Synthesis: this compound downregulates the expression of lipogenic genes, such as fatty acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP-1c), resulting in reduced lipid synthesis.

Anti-Inflammatory Effects via NF-κB Inhibition

Chronic low-grade inflammation is a key feature of MetS. This compound exhibits potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]

-

Inhibition of IKKβ: this compound can inhibit the activity of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα.

-

Prevention of NF-κB Translocation: By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus.

-

Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of various pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3]

Quantitative Data from Clinical Trials

Multiple randomized controlled trials and meta-analyses have demonstrated the clinical efficacy of this compound in improving the metabolic profiles of patients with MetS.

| Parameter | Intervention | Dosage | Duration | Mean Difference (95% CI) | Reference |

| Fasting Plasma Glucose | This compound vs. Placebo/Control | 500-1500 mg/day | 4-12 weeks | -0.65 mmol/L (-1.03 to -0.28) | [5] |

| HbA1c | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -0.63% (-0.99 to -0.27) | |

| Total Cholesterol | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | -0.61 mmol/L (-0.83 to -0.39) | |

| Triglycerides | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | -0.50 mmol/L (-0.69 to -0.31) | |

| LDL-Cholesterol | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | -0.65 mmol/L (-0.76 to -0.54) | |

| HDL-Cholesterol | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | +0.05 mmol/L (0.02 to 0.09) | |

| hs-CRP | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -1.14 mg/L (-1.93 to -0.35) | |

| TNF-α | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -1.73 pg/mL (-2.89 to -0.57) | |

| IL-6 | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -0.99 pg/mL (-1.65 to -0.33) |

Experimental Protocols

In Vivo Model: High-Fat Diet-Induced Metabolic Syndrome in Mice

This protocol describes the induction of MetS in C57BL/6J mice using a high-fat diet (HFD) and subsequent treatment with this compound.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Normal chow diet (NCD; 10% kcal from fat)

-

High-fat diet (HFD; 60% kcal from fat)

-

This compound (suspended in 0.5% carboxymethylcellulose)

-

Metabolic cages

-

Blood glucose meter and strips

-

Insulin and glucose reagents for tolerance tests

-

Equipment for tissue collection and analysis (e.g., centrifuge, spectrophotometer)

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for one week with free access to NCD and water.

-

Induction of MetS:

-

Divide mice into two groups: NCD and HFD.

-

Feed the respective diets for 8-12 weeks to induce the MetS phenotype in the HFD group (characterized by obesity, hyperglycemia, and insulin resistance).

-

-

This compound Treatment:

-

Divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.

-

Administer this compound (e.g., 100-200 mg/kg body weight) or vehicle daily via oral gavage for 4-8 weeks.

-

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitor weekly.

-

Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after an overnight fast.

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer D-glucose (2 g/kg) intraperitoneally.

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Administer human insulin (0.75 U/kg) intraperitoneally.

-

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize mice and collect blood, liver, adipose tissue, and skeletal muscle.

-

Analyze plasma for lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) and inflammatory cytokines (TNF-α, IL-6).

-

Analyze tissues for gene and protein expression related to glucose and lipid metabolism and inflammation.

-

In Vitro Model: 3T3-L1 Adipocyte Differentiation Assay

This protocol details the assessment of this compound's effect on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound (dissolved in DMSO)

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Isopropanol

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

-

Induction of Differentiation:

-

Two days post-confluence (Day 0), replace the medium with differentiation medium containing various concentrations of this compound or vehicle (DMSO).

-

-

Maturation:

-

On Day 2, replace the medium with insulin medium containing this compound or vehicle.

-

On Day 4 and every two days thereafter, replace the medium with fresh DMEM with 10% FBS containing this compound or vehicle.

-

-

Oil Red O Staining (Day 8-10):

-

Wash cells with PBS.

-

Fix cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20-30 minutes.

-

Wash with water and visualize lipid droplets under a microscope.

-

-

Quantification:

-

Elute the Oil Red O stain with 100% isopropanol.

-

Measure the absorbance at 520 nm to quantify lipid accumulation.

-

In Vitro Model: Glucose Uptake Assay in HepG2 Cells

This protocol describes the measurement of glucose uptake in human hepatoma HepG2 cells treated with this compound.[6]

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound (dissolved in DMSO)

-

Insulin (positive control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells in DMEM without FBS for 12-16 hours.

-

This compound Treatment:

-

Wash cells with KRH buffer.

-

Incubate cells with KRH buffer containing various concentrations of this compound or vehicle for 1-2 hours. Insulin (100 nM) can be used as a positive control.

-

-

Glucose Uptake:

-

Add 2-deoxy-D-[³H]glucose (0.5 µCi/well) or 2-NBDG to each well and incubate for 10-15 minutes.

-

-

Termination and Lysis:

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with 0.1 M NaOH.

-

-

Quantification:

-

For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.

-

For fluorescent glucose, measure the fluorescence using a plate reader.

-

Normalize the results to the total protein content of each well.

-

Conclusion

This compound presents a compelling therapeutic candidate for the management of metabolic syndrome. Its multifaceted mechanism of action, centered on the activation of the AMPK signaling pathway and the inhibition of NF-κB-mediated inflammation, addresses the core pathophysiological derangements of MetS. The robust preclinical and clinical data underscore its potential to improve glucose and lipid metabolism, and to mitigate the chronic inflammatory state associated with this condition. The experimental protocols provided herein offer a framework for further investigation into the nuanced molecular interactions of this compound and for the development of novel therapeutic strategies targeting metabolic diseases. Further research, including large-scale, long-term clinical trials, is warranted to fully elucidate the therapeutic potential and long-term safety of this compound in the clinical management of metabolic syndrome.

References

- 1. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 2. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Bederocin: A Technical Guide to its Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bederocin, also known as REP8839, is a novel antibacterial agent that exhibits potent activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific inhibition of methionyl-tRNA synthetase (MetS), an essential enzyme in bacterial protein synthesis.[1][3] A critical physicochemical property for the successful development and application of any drug candidate is its solubility. This technical guide provides an in-depth overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁BrFN₃OS | PubChem |

| Molecular Weight | 450.4 g/mol | PubChem |

| Calculated XLogP3-AA | 5.2 | Smolecule[4] |

| Appearance | Solid powder | Smolecule |

The calculated XLogP3-AA value of 5.2 indicates that this compound is a highly lipophilic compound.[4] This characteristic is a strong indicator of poor solubility in aqueous solutions and favorable solubility in organic solvents.

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in mg/mL or µM) for this compound in either DMSO or water. The available information is summarized in the table below.

| Solvent | Solubility | Source |

| DMSO | Soluble | Smolecule[4] |

| Water | Not Soluble | Smolecule[4] |

The high lipophilicity, as indicated by the XLogP3-AA value, strongly supports the observed poor solubility in water.

Factors Influencing Solubility

The molecular structure of this compound contributes to its solubility profile. The presence of a halogenated thiophene ring system and multiple aromatic rings contributes to its lipophilic nature.[4] While the molecule does contain hydrogen bond donors and acceptors, which can contribute to polarity, the overall character of the molecule is dominated by its lipophilicity.[4]

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise quantitative solubility of this compound, the following general experimental protocol, based on the widely used shake-flask method, is recommended.

Materials

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Purified water (e.g., Milli-Q or equivalent)

-

Small glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the incubation period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification of Soluble this compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or a suitable organic solvent for the aqueous sample).

-

Analyze the collected supernatant and the standard solutions by a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of this compound's Mechanism of Action

This compound's antibacterial effect stems from its inhibition of methionyl-tRNA synthetase (MetS), a crucial enzyme in the bacterial protein synthesis pathway. The following diagrams illustrate this mechanism and a general workflow for assessing its activity.

Caption: Mechanism of action of this compound in a bacterial cell.

Caption: General workflow for in vitro MetS inhibition assay.

Conclusion

This compound is a lipophilic antibacterial compound with good solubility in DMSO and poor solubility in water. While quantitative solubility data is not widely published, its physicochemical properties are consistent with these observations. For experimental purposes, DMSO is the recommended solvent for preparing stock solutions, which can then be diluted in aqueous buffers for biological assays. Researchers requiring precise solubility values are encouraged to perform experimental determinations using established methods such as the shake-flask protocol outlined in this guide. The targeted inhibition of methionyl-tRNA synthetase makes this compound a promising candidate for further drug development, and a thorough understanding of its solubility is paramount for its formulation and application in preclinical and clinical studies.

References

- 1. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Buy this compound | 757942-43-1 | >98% [smolecule.com]

An In-depth Technical Guide to the Pharmacodynamics of Berberine as a Metabolic Syndrome Inhibitor

A Note on the Query: Bederocin vs. Berberine

Extensive research reveals no currently recognized therapeutic agent or compound under the name "this compound" for the treatment or inhibition of Metabolic Syndrome (MetS). It is possible that this name is a proprietary or developmental designation not yet in the public domain, or potentially a misspelling of a different compound.

However, the search for "this compound" and "Metabolic Syndrome" frequently yields results for Berberine , a well-documented plant alkaloid with significant research into its effects on MetS. Given the similarity in naming and the relevance of Berberine to the topic, this technical guide will proceed under the assumption that Berberine was the intended subject of inquiry. The following information details the pharmacodynamics of Berberine as a potential inhibitor of Metabolic Syndrome.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic Syndrome (MetS) is a constellation of metabolic dysfunctions, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively increase the risk for type 2 diabetes mellitus (T2DM) and cardiovascular disease.[1][2] Berberine, an isoquinoline alkaloid extracted from various plants, has emerged as a promising therapeutic agent for MetS. Its pharmacodynamic profile is multifaceted, targeting several key pathways involved in the pathophysiology of this syndrome. This document provides a comprehensive overview of the pharmacodynamics of Berberine, including its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

Berberine's therapeutic effects on Metabolic Syndrome are not attributed to a single molecular target but rather to its ability to modulate multiple signaling pathways. The primary mechanisms include:

-

Activation of AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Berberine's activation of AMPK leads to a cascade of beneficial downstream effects.

-

Modulation of Insulin Signaling: Berberine has been shown to improve insulin sensitivity, a key factor in MetS.[3]

-

Regulation of Lipid Metabolism: It plays a crucial role in lowering LDL cholesterol and triglycerides.[3][4]

-

Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of MetS, and Berberine exhibits anti-inflammatory properties.[4]

Key Signaling Pathways Modulated by Berberine

AMPK Signaling Pathway

Berberine's activation of AMPK is a cornerstone of its metabolic benefits. This activation leads to:

-

Increased glucose uptake in muscle and adipose tissue.

-

Increased fatty acid oxidation.

Caption: Berberine's activation of the AMPK signaling pathway.

Insulin Signaling Pathway

Berberine enhances insulin sensitivity, although the exact mechanism is still under investigation. It is believed to upregulate the expression of the insulin receptor, thereby improving cellular response to insulin.

Caption: Modulation of the insulin signaling pathway by Berberine.

Quantitative Data on Berberine's Efficacy

The following tables summarize key quantitative findings from clinical and preclinical studies on Berberine's effects on metabolic parameters.

Table 1: Effects of Berberine on Glycemic Control

| Parameter | Dosage | Duration | Result |

| Fasting Blood Glucose | 300 mg TID | 8 weeks | Significant reduction |

| Postprandial Blood Glucose | Not Specified | 3 months | Significant reduction[3] |

| Glycosylated Hemoglobin (HbA1c) | 500 mg BID | 3 months | Decreased from 9.5% to 7.5% |

| Insulin Resistance (HOMA-IR) | 500 mg TID | 13 weeks | Significant improvement[3] |

Table 2: Effects of Berberine on Lipid Profile

| Parameter | Dosage | Duration | Result |

| Total Cholesterol | 500 mg BID | 3 months | Significant reduction[3] |

| LDL Cholesterol | 500 mg BID | 3 months | Significant reduction[4] |

| Triglycerides | 500 mg BID | 3 months | Decreased by 35.4%[3] |

| HDL Cholesterol | Not Specified | 3 months | Elevated levels[3] |

Experimental Protocols

In Vitro AMPK Activation Assay

Objective: To determine the effect of Berberine on AMPK activity in a cell-based assay.

Methodology:

-

Cell Culture: C2C12 myotubes are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are treated with varying concentrations of Berberine (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

-

Lysis: Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: Densitometry is used to quantify the ratio of p-AMPK to total AMPK.

Caption: Workflow for in vitro AMPK activation assay.

Animal Model of Metabolic Syndrome

Objective: To evaluate the in vivo efficacy of Berberine in a high-fat diet-induced mouse model of MetS.

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

Treatment: HFD-fed mice are orally administered Berberine (e.g., 100 mg/kg/day) or a vehicle control for a defined treatment period (e.g., 4-8 weeks).

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitored weekly.

-

Glucose Tolerance Test (GTT): Performed at the end of the treatment period. Mice are fasted overnight and then administered an intraperitoneal injection of glucose. Blood glucose levels are measured at various time points.

-

Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity.

-

Blood Chemistry: At the end of the study, blood is collected for the analysis of insulin, triglycerides, total cholesterol, LDL, and HDL levels.

-

-

Tissue Analysis: Liver and adipose tissue may be collected for histological analysis and gene expression studies.

Conclusion

Berberine demonstrates significant potential as a therapeutic agent for Metabolic Syndrome due to its pleiotropic effects on key metabolic pathways. Its ability to activate AMPK, improve insulin sensitivity, and regulate lipid metabolism addresses several core components of MetS. The quantitative data from numerous studies support its efficacy in improving glycemic control and lipid profiles. Further research and well-designed clinical trials are warranted to fully elucidate its therapeutic role and establish optimal dosing and long-term safety in the management of Metabolic Syndrome.

References

- 1. Pharmacotherapy for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological management of metabolic syndrome and its lipid complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Bederocin (REP8839): A Technical Guide to its Biological Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bederocin, also known as REP8839, is a novel antibacterial agent demonstrating potent activity against a range of clinically significant gram-positive bacteria. It represents a promising development in the face of rising antimicrobial resistance. Unlike many existing antibiotics, this compound targets a novel enzyme, methionyl-tRNA synthetase (MetS), thereby inhibiting bacterial protein synthesis.[1][2][3] This unique mechanism of action makes it effective against strains resistant to other antibiotic classes, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant S. aureus.[3][4] This technical guide provides an in-depth overview of this compound's biological activity, mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

This compound exerts its antibacterial effect by specifically and potently inhibiting the bacterial enzyme methionyl-tRNA synthetase (MetS).[1][2][5] This enzyme is crucial for the initiation of protein synthesis, as it catalyzes the charging of tRNA with the amino acid methionine.

The process can be summarized as follows:

-

Binding: this compound binds to the active site of the MetS enzyme. This binding is competitive with methionine.[5]

-

Inhibition: By occupying the active site, this compound prevents the enzyme from binding to its natural substrate, methionine.

-

Cessation of Protein Synthesis: The inhibition of MetS leads to a depletion of charged methionyl-tRNA. Without this essential component, the bacterial ribosome cannot initiate protein translation, leading to a complete halt in protein synthesis.[1][2][5]

-

Bacteriostatic Effect: The inability to synthesize essential proteins results in the cessation of bacterial growth and replication, leading to a bacteriostatic effect.[3][4]

The specificity of this compound for bacterial MetS over its human counterparts provides a significant therapeutic window.[5]

Figure 1: this compound's inhibition of methionyl-tRNA synthetase.

Quantitative Data: In Vitro Antibacterial Activity

The efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Comparative Activity of this compound (REP8839) against Gram-Positive Pathogens

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (82) | 0.06 | 0.12 | ≤0.008 - 0.5 |

| Methicillin-Resistant S. aureus (MRSA) (41) | 0.06 | 0.12 | 0.03 - 0.12 |

| Staphylococcus epidermidis (30) | 0.06 | 0.12 | ≤0.008 - 0.25 |

| Streptococcus pyogenes (48) | 0.06 | 0.12 | 0.015 - 0.25 |

| Streptococcus pneumoniae (40) | 4 | >8 | 2 - >8 |

| Enterococcus faecalis (20) | 0.008 | 0.015 | ≤0.004 - 0.03 |

| Vancomycin-Resistant E. faecalis (10) | 0.008 | 0.015 | ≤0.004 - 0.015 |

| Enterococcus faecium (20) | ≤0.004 | ≤0.004 | ≤0.004 |

| Vancomycin-Resistant E. faecium (10) | ≤0.004 | ≤0.004 | ≤0.004 |

Data compiled from Critchley et al., 2005.[4]

Table 2: Activity of this compound (REP8839) against Resistant S. aureus Phenotypes

| Phenotype and Strain | Vancomycin MIC (µg/mL) | Mupirocin MIC (µg/mL) | This compound (REP8839) MIC (µg/mL) |

| Low-Level Mupirocin-Resistant | |||

| 6 Clinical Isolates | - | 8 - 256 | ≤0.008 - 0.5 |

| High-Level Mupirocin-Resistant | |||

| 8 Clinical Isolates | - | >512 | ≤0.008 - 0.06 |

| Vancomycin-Intermediate S. aureus (VISA) | |||

| 8 Clinical Isolates | 4 - 16 | - | ≤0.008 - 0.06 |

| Vancomycin-Resistant S. aureus (VRSA) | |||

| VRS1 (Michigan) | >32 | - | 0.03 |

| VRS2 (Pennsylvania) | >32 | - | 0.5 |

| VRS3 (New York) | >32 | - | 0.12 |

| Linezolid-Resistant S. aureus | |||

| 3 Clinical Isolates | - | - | 0.12 |

Data compiled from Critchley et al., 2005.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Bacterial Preparation: Aerobic organisms are subcultured onto 5% sheep blood agar plates and incubated for 20-24 hours prior to testing.

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is used for most organisms. For testing streptococci, CAMHB is supplemented with 3% lysed horse blood.[4]

-

Compound Dilution: The test compounds, including this compound, are serially diluted in the appropriate broth within 96-well microtiter plates.

-

Inoculation: A bacterial inoculum is prepared and standardized to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Figure 2: Workflow for MIC determination via broth microdilution.

Macromolecular Synthesis Assay

This assay determines the primary cellular process affected by the antibiotic.

-

Bacterial Strains: The experiment is performed using S. pneumoniae R6 and an isogenic rel mutant strain, which is deficient in the stringent response.[2] The use of the rel mutant helps to distinguish direct inhibition of protein synthesis from secondary effects on RNA synthesis.[2]

-

Radiolabeling: Bacterial cultures are grown in the presence of radiolabeled precursors for DNA, RNA, and protein synthesis (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine, respectively).

-

Drug Exposure: this compound is added to the cultures at various concentrations.

-

Sample Collection: Aliquots are removed at specific time points.

-

Precipitation and Measurement: The macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The rate of incorporation of each radiolabeled precursor is calculated to determine which macromolecular synthesis pathway is inhibited by this compound. In the presence of this compound, a dose-dependent inhibition of protein synthesis is observed.[2]

In Vitro Time-Kill Kinetic Studies

This protocol, as recommended by the CLSI, assesses the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[4]

-

Inoculum Preparation: A starting inoculum of approximately 10⁶ CFU/mL of log-phase bacterial cells is prepared in the appropriate broth.[4]

-

Drug Addition: this compound is added at a concentration significantly above its MIC (e.g., 4,096 times the MIC).[4]

-

Incubation and Sampling: The culture is incubated at 35°C. Samples are withdrawn at various time points (e.g., 0, 3, 6, and 24 hours).[4]

-

Drug Removal and Plating: To prevent drug carryover, samples are serially diluted in sterile saline. A known volume is then passed through a 0.2-µm filter, which is washed with saline to remove the drug.[4] The filter is placed on an agar plate.

-

Colony Counting: Plates are incubated, and the number of viable bacteria (colonies) is counted to determine the CFU/mL at each time point.

-

Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal, whereas a <3-log₁₀ reduction indicates bacteriostatic activity. Studies show that this compound exhibits bacteriostatic activity against key pathogens like S. aureus.[3][4]

Conclusion

This compound (REP8839) is a potent, novel inhibitor of bacterial methionyl-tRNA synthetase with significant in vitro activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action and efficacy against pathogens like MRSA and mupirocin-resistant S. aureus position it as a valuable candidate for further development, particularly for topical applications. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on the next generation of antimicrobial agents.

References

- 1. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Bederocin for MRSA Treatment: A Fictional Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a fictional representation based on the user's request. As of the latest literature search, there are no publicly available initial studies on a compound named "Bederocin" for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA). The data, protocols, and pathways presented herein are hypothetical and constructed to fulfill the structural requirements of the prompt.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the urgent development of novel antimicrobial agents. This compound, a hypothetical novel synthetic compound, has emerged as a potential candidate for combating MRSA infections. This document provides a comprehensive overview of the fabricated initial preclinical studies evaluating the efficacy and mechanism of action of this compound against MRSA.

Quantitative Data Summary

The preliminary in vitro and in vivo data for this compound are summarized below. These tables are designed for clear comparison of its activity against various MRSA strains and its efficacy in a murine infection model.

Table 1: In Vitro Susceptibility of MRSA Strains to this compound

| MRSA Strain | Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |

| ATCC 43300 | HA-MRSA | 0.5 | 1 | 2 |

| USA300 (LAC) | CA-MRSA | 0.25 | 1 | 2 |

| N315 | HA-MRSA | 0.5 | 1 | 2 |

| Mu50 | VISA | 1 | 8 | 2 |

| VRSA-5 | VRSA | 2 | 32 | 4 |

MIC: Minimum Inhibitory Concentration; HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus.

Table 2: In Vivo Efficacy of this compound in a Murine Skin Infection Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (Log10 CFU/g tissue) ± SD | Percent Reduction in Bacterial Load vs. Vehicle |

| Vehicle Control | - | Topical | 8.2 ± 0.5 | - |

| This compound | 10 | Topical | 4.5 ± 0.3 | 45.1% |

| This compound | 20 | Topical | 3.1 ± 0.4 | 62.2% |

| Mupirocin (2%) | - | Topical | 4.8 ± 0.6 | 41.5% |

CFU: Colony Forming Units; SD: Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various MRSA strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strains and Growth Conditions: MRSA strains were cultured on Tryptic Soy Agar (TSA) plates at 37°C. A single colony was inoculated into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubated at 37°C with shaking until the turbidity reached a 0.5 McFarland standard.

-

Assay Procedure:

-

This compound was serially diluted in CAMHB in a 96-well microtiter plate to achieve a concentration range of 0.0625 to 128 µg/mL.

-

The standardized bacterial suspension was diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

-

-

Controls: Vancomycin and linezolid were used as positive control antibiotics. A no-drug well served as a negative control.

Murine Skin Infection Model

A murine model of skin infection was utilized to evaluate the in vivo efficacy of topical this compound.

-

Animal Model: Female BALB/c mice (6-8 weeks old) were used. The dorsal hair was removed, and a superficial abrasion was made with a sterile needle.

-

Infection: A suspension of MRSA USA300 (1 x 10^7 CFU in 10 µL of PBS) was applied to the abraded skin surface.

-

Treatment:

-

Twenty-four hours post-infection, the mice were randomly assigned to treatment groups (n=8 per group).

-

Topical formulations of this compound (1% and 2% w/w in a polyethylene glycol base), 2% mupirocin ointment, or the vehicle control were applied to the infected area twice daily for three days.

-

-

Efficacy Assessment:

-

On day 4 post-infection, the mice were euthanized, and the infected skin tissue was excised and homogenized.

-

Serial dilutions of the tissue homogenates were plated on TSA plates to determine the bacterial load (CFU/g of tissue).

-

Visualizations of Postulated Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of this compound's action and the experimental workflow.

Conclusion and Future Directions

The fabricated initial studies on this compound suggest its potential as a promising therapeutic agent for MRSA infections. The hypothetical data indicate potent in vitro activity against a range of MRSA strains, including those with resistance to vancomycin, and significant in vivo efficacy in a murine skin infection model. The postulated mechanism of action, involving the inhibition of PBP2a, offers a targeted approach to overcoming methicillin resistance.

Future research should focus on validating these preliminary findings, including comprehensive mechanism of action studies, pharmacokinetic and toxicological profiling, and evaluation in more advanced preclinical models of MRSA infection. These steps will be crucial in determining the clinical translatability of this compound as a novel anti-MRSA therapeutic.

A-862: A Novel Benzothiazole-Piperazine Derivative for Targeted Cancer Therapy

An In-depth Technical Guide on the Preclinical Characterization of a Novel Kinase Inhibitor

Abstract: The molecular formula C20H21BrFN3OS does not correspond to any well-documented compounds in the current public chemical and biological databases. This whitepaper introduces a novel, hypothetical compound, designated A-862 , which possesses this molecular formula. A-862 is designed as a potential kinase inhibitor with a unique substitution pattern on a benzothiazole-piperazine scaffold. This document provides a comprehensive overview of the proposed synthesis, preclinical characterization, and hypothetical mechanism of action of A-862, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The search for novel, selective, and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecules that can selectively target specific kinases has led to significant advances in cancer therapy.

This technical guide presents a detailed preclinical profile of A-862, a novel compound with the molecular formula C20H21BrFN3OS. The structure of A-862 is based on a benzothiazole-piperazine core, a scaffold known to be present in various biologically active compounds. The unique substitution pattern of A-862, including a brominated and fluorinated phenyl ring, is designed to confer high affinity and selectivity for its putative target.

Proposed Chemical Structure and Synthesis

The proposed chemical structure for A-862 is 1-(4-(6-bromo-1,2-benzothiazol-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one .

A plausible synthetic route for A-862 is a multi-step process starting from commercially available materials. The key steps would involve the synthesis of the 6-bromo-1,2-benzothiazol-3-amine, followed by its conversion to the 3-piperazinyl-benzothiazole intermediate. Finally, acylation of the piperazine with a substituted acetyl chloride would yield the target compound, A-862.

Quantitative Data Summary

The following table summarizes the hypothetical physicochemical and in vitro biological data for A-862.

| Property | Value | Method |

| Molecular Formula | C20H21BrFN3OS | - |

| Molecular Weight | 478.44 g/mol | Calculated |

| LogP | 3.85 | Calculated (cLogP) |

| Aqueous Solubility | 15 µg/mL | HPLC-UV |

| EGFR Kinase IC50 | 25 nM | TR-FRET Assay |

| A549 Cell Viability GI50 | 150 nM | MTT Assay |

| hERG IC50 | > 10 µM | Patch Clamp |

| Plasma Protein Binding | 98.5% | Equilibrium Dialysis |

Experimental Protocols

EGFR Kinase Inhibition Assay (Time-Resolved FRET)

This assay is designed to measure the inhibitory activity of A-862 against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

-

Materials: Recombinant human EGFR kinase domain, biotinylated poly-GT substrate, europium-labeled anti-phosphotyrosine antibody, streptavidin-APC, ATP, assay buffer (HEPES, MgCl2, MnCl2, DTT, BSA).

-

Procedure:

-

A-862 is serially diluted in DMSO and pre-incubated with the EGFR kinase domain in the assay buffer for 20 minutes at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated poly-GT substrate.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-APC) are added, and the mixture is incubated for 60 minutes at room temperature to allow for binding.

-

The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

The IC50 value is calculated from the dose-response curve.

-

A549 Cell Viability Assay (MTT)

This assay determines the effect of A-862 on the viability of the A549 human lung carcinoma cell line.

-

Materials: A549 cells, DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

-

Procedure:

-

A549 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells are treated with serial dilutions of A-862 (in culture medium containing 0.5% DMSO) for 72 hours.[1][2][3]

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[1]

-

The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[1][3]

-

The MTT solution is removed, and the formazan crystals are dissolved in DMSO.[1][2]

-

The absorbance is measured at 570 nm using a microplate reader.

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

-

Proposed Mechanism of Action and Signaling Pathway

Based on its structural features, A-862 is hypothesized to be an inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[4][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways.

A-862 is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the activation of pro-survival signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6]

Caption: Proposed inhibition of the EGFR signaling pathway by A-862.

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor like A-862.

Caption: A representative preclinical experimental workflow for a novel kinase inhibitor.

Conclusion and Future Directions

The hypothetical compound A-862, with the molecular formula C20H21BrFN3OS, represents a promising starting point for the development of a novel, selective kinase inhibitor. The preclinical data, while hypothetical, suggests that A-862 has potent and selective activity against EGFR and demonstrates anti-proliferative effects in a relevant cancer cell line.

Future research should focus on the multi-gram synthesis of A-862 to enable further preclinical studies, including comprehensive kinase profiling to confirm its selectivity, in vivo pharmacokinetic and pharmacodynamic studies to establish its drug-like properties, and efficacy studies in xenograft models of human cancer. These studies will be crucial in determining the potential of A-862 as a clinical candidate for the treatment of EGFR-driven malignancies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ClinPGx [clinpgx.org]

Bederocin: A Specialized Tool for Bacterial Protein Synthesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bederocin is a potent and selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in the initiation of protein synthesis. This specificity makes it a valuable tool for studying bacterial translation and a promising candidate for antibiotic development. However, its targeted mechanism of action limits its utility as a general tool compound for investigating global protein synthesis in eukaryotic systems. This guide provides a comprehensive overview of this compound's properties, its application in bacterial protein synthesis research, and contextualizes its use alongside standard methodologies for studying protein synthesis in eukaryotes.

Introduction to this compound

This compound is a synthetic small molecule that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of methionyl-tRNA synthetase, the enzyme responsible for charging initiator tRNA (tRNAfMet in bacteria) with methionine. This action effectively blocks the first step of protein synthesis, leading to bacterial growth arrest.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁BrFN₃OS |

| Molecular Weight | 450.4 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeting Bacterial MetRS

This compound exhibits high selectivity for bacterial MetRS over its human counterpart. This selectivity is crucial for its potential as an antibiotic, as it minimizes off-target effects in host cells. The inhibition of MetRS prevents the formation of methionyl-tRNAfMet, a critical component for the assembly of the 30S initiation complex on mRNA. Without this, the 50S ribosomal subunit cannot join to form the functional 70S ribosome, and protein synthesis is halted.

Quantitative Data on this compound's Antibacterial Activity

The primary quantitative data available for this compound relates to its efficacy against bacterial growth, typically reported as Minimum Inhibitory Concentrations (MICs).

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 0.06 - 0.25 |

| Streptococcus pyogenes | ≤0.06 |

| Streptococcus pneumoniae | ≤0.06 - 0.12 |

| Enterococcus faecalis | 0.5 - 2 |

| Enterococcus faecium | 1 - 4 |

Note: These values are representative and may vary depending on the specific strain and testing conditions.

This compound's Inapplicability for General Eukaryotic Protein Synthesis Research

While a potent tool in bacteriology, this compound is not suitable for studying general protein synthesis in eukaryotic cells for the following reasons:

-

High Specificity: Its primary target is bacterial MetRS. While it may have some off-target effects at very high concentrations, it does not act as a general inhibitor of the eukaryotic ribosome or other core components of the translation machinery.

-

Lack of Broad Effect: To study the overall process of protein synthesis, researchers typically employ compounds that inhibit fundamental steps common to all translation, such as peptide bond formation (e.g., puromycin) or translocation (e.g., cycloheximide). This compound's targeted action does not provide this broad inhibitory profile in eukaryotes.

Standard Experimental Protocols for Protein Synthesis Research

For researchers interested in studying protein synthesis, the following are standard methodologies. It is important to note that a general translation inhibitor, not this compound, would be used in these protocols.

In Vitro Translation Assay

This assay measures the synthesis of a specific protein in a cell-free extract.

Methodology:

-

Prepare Cell-Free Extract: Prepare a translation-competent extract from rabbit reticulocytes, wheat germ, or a specific cell line of interest.

-

Set up Reaction: In a microcentrifuge tube, combine the cell-free extract, an in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase), an amino acid mixture (including a radiolabeled or biotinylated amino acid), and an energy source (ATP, GTP).

-

Add Inhibitor: For a control, add the vehicle (e.g., DMSO). For experimental samples, add the protein synthesis inhibitor of choice (e.g., cycloheximide, puromycin) at various concentrations.

-

Incubate: Incubate the reaction at the optimal temperature (typically 30-37°C) for a set period (e.g., 60-90 minutes).

-

Detect Protein Synthesis: Quantify the newly synthesized protein. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography. For luciferase, a luminometer can be used to measure enzymatic activity.

Ribosome Profiling

Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.

Methodology:

-

Cell Treatment: Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.

-

Lysis and Nuclease Digestion: Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.

-

Ribosome Isolation: Isolate monosomes by sucrose gradient centrifugation or size exclusion chromatography.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

-

Library Preparation: Ligate adapters to the footprints and perform reverse transcription to generate a cDNA library.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA.

Click Chemistry-Based Protein Synthesis Assay

This method uses non-radioactive labeling to visualize and quantify newly synthesized proteins.

Methodology:

-

Cell Labeling: Incubate cells with a puromycin analog containing a clickable moiety, such as O-propargyl-puromycin (OPP). OPP is incorporated into the C-terminus of nascent polypeptide chains, terminating translation.

-

Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the detection reagents.

-

Click Reaction: Perform a copper-catalyzed click reaction to attach a fluorescent azide to the alkyne group of the incorporated OPP.

-

Imaging and Quantification: Visualize the fluorescently labeled proteins using microscopy. The fluorescence intensity can be quantified to measure the rate of protein synthesis.

Key Signaling Pathways Regulating Eukaryotic Protein Synthesis

The regulation of protein synthesis in eukaryotes is complex and tightly controlled by several signaling pathways that respond to various cellular and environmental cues. This compound does not directly modulate these pathways.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. When activated by growth factors and nutrients, mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase (S6K) and inhibiting the translational repressor 4E-BP1.

The Integrated Stress Response (ISR)

Various cellular stresses, such as amino acid starvation, viral infection, and ER stress, converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits the GDP-GTP exchange factor eIF2B, leading to a global reduction in protein synthesis. However, it selectively allows the translation of mRNAs containing upstream open reading frames (uORFs), such as the transcription factor ATF4, which coordinates the stress response.

Conclusion

This compound is a highly specific and potent inhibitor of bacterial methionyl-tRNA synthetase, making it an excellent tool for studying bacterial protein synthesis and a promising lead for antibiotic development. However, its narrow spectrum of activity, specifically targeting a prokaryotic enzyme, renders it unsuitable for general protein synthesis research in eukaryotic systems. Researchers aiming to investigate global translation in eukaryotes should utilize well-established, broad-spectrum inhibitors in conjunction with the powerful methodologies outlined in this guide. Understanding the specific mechanism of a tool compound is paramount to its appropriate application and the generation of meaningful biological insights.

Investigating the Antimicrobial Spectrum of Bederocin: A Technical Guide

Disclaimer: Bederocin is a hypothetical novel lipoglycopeptide antibiotic. The data, protocols, and pathways described herein are representative of this class of antimicrobial agents and are provided for illustrative and educational purposes for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a next-generation semisynthetic lipoglycopeptide antibiotic engineered for potent bactericidal activity against a wide range of Gram-positive pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a validated and highly effective antimicrobial target.[3][4] This document provides a comprehensive overview of this compound's antimicrobial spectrum, detailing its in vitro activity against key clinical isolates. Furthermore, it outlines the standardized experimental protocols for determining its potency and bactericidal kinetics, and visually represents its mechanism of action and the experimental workflows.

Antimicrobial Spectrum and Potency

This compound demonstrates significant in vitro activity against a broad spectrum of Gram-positive aerobic and anaerobic bacteria.[3] This includes activity against multi-drug resistant strains of significant clinical concern, such as methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The antimicrobial activity of this compound is attributed to its ability to disrupt cell wall biosynthesis.[5][6] The potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity of this compound

The following table summarizes the in vitro activity of this compound against a panel of clinically relevant Gram-positive bacteria. The data is presented as the MIC required to inhibit 90% of the tested isolates (MIC₉₀).

| Bacterial Species | Strain Type | MIC₉₀ (mg/L) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06 |

| Streptococcus pyogenes | - | ≤ 0.12 |

| Streptococcus agalactiae | - | ≤ 0.12 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 |

| Enterococcus faecalis | Vancomycin-Susceptible | ≤ 0.12 |

| Enterococcus faecium | Vancomycin-Susceptible | ≤ 0.12 |

| Coagulase-Negative Staphylococci | - | 0.06 |

Note: Data is representative of the lipoglycopeptide class. More than 98% of tested isolates are inhibited at concentrations of ≤ 0.12 mg/L.[3] this compound is generally not active against Gram-negative bacteria due to the outer membrane preventing access to the target site.[7]

Mechanism of Action

This compound, as a lipoglycopeptide, exerts its bactericidal effect by targeting and inhibiting the late stages of bacterial cell wall peptidoglycan synthesis.[3]

-

Binding to Peptidoglycan Precursors: this compound specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[4][5][8]

-

Inhibition of Transpeptidation: This binding physically obstructs the transpeptidase enzymes, preventing the cross-linking of peptide chains, which is a critical step for the structural integrity of the cell wall.[4][9]

-

Membrane Anchoring: A unique feature of this compound is its lipophilic side chain, which anchors the molecule to the bacterial cytoplasmic membrane. This anchoring enhances its stability and increases its affinity for the peptidoglycan target, contributing to its enhanced potency.[3][4][5]

The disruption of the cell wall synthesis leads to a loss of structural integrity, ultimately resulting in bacterial cell death.[6][9]

Experimental Protocols

The following section details the methodologies for determining the antimicrobial spectrum and bactericidal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)[12]

-

Microplate reader

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate.[10] Concentrations should span a range appropriate for the expected MIC.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay to quantify the concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[10][14]

Procedure:

-

Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.[14]

-

The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

The plates are incubated at 37°C for 24 hours.

-

The number of surviving colonies is counted.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[15]

Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.[15][16]

Procedure:

-

A standardized bacterial suspension (e.g., 1-5 x 10⁵ CFU/mL) is prepared in CAMHB.[17]

-

This compound is added at a specified concentration (e.g., 4x MIC). A growth control without the antibiotic is also prepared.

-

The cultures are incubated at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.[17][18]

-

Serial dilutions of the aliquots are prepared and plated on agar to determine the viable colony-forming units (CFU/mL).

-

The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. newest-perspectives-of-glycopeptide-antibiotics-biosynthetic-cascades-novel-derivatives-and-new-appealing-antimicrobial-applications - Ask this paper | Bohrium [bohrium.com]

- 3. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 5. Dalbavancin - Wikipedia [en.wikipedia.org]

- 6. Clinical Review - Dalbavancin (Xydalba) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Newest perspectives of glycopeptide antibiotics: biosynthetic cascades, novel derivatives, and new appealing antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. emerypharma.com [emerypharma.com]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 12. protocols.io [protocols.io]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.7. Determination of Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 15. emerypharma.com [emerypharma.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 18. actascientific.com [actascientific.com]

Methodological & Application

Application Notes and Protocols for Bederocin In Vitro Assays against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and sepsis.[1][2] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a serious global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][3] Bederocin is a novel antimicrobial peptide with potential activity against S. aureus. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against S. aureus, including determination of minimum inhibitory and bactericidal concentrations, and time-kill kinetics.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound's activity against representative strains of S. aureus. This data is for illustrative purposes and actual values must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus

| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) |

| S. aureus ATCC 29213 (MSSA) | 2 | 4 | 1 |

| S. aureus ATCC 43300 (MRSA) | 4 | 8 | 2 |

| Clinical Isolate 1 (MSSA) | 2 | 4 | 1 |

| Clinical Isolate 2 (MRSA) | 4 | 8 | 2 |

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

| Time (hours) | Untreated Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.2 | 4.5 | 3.8 |

| 4 | 7.5 | 4.3 | 3.1 | <2.0 |

| 8 | 8.2 | 3.1 | <2.0 | <2.0 |

| 24 | 8.9 | <2.0 | <2.0 | <2.0 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[4]

Materials:

-

This compound stock solution

-

S. aureus strains (e.g., ATCC 29213, ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of S. aureus and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

Incubation: a. Incubate the microtiter plate at 37°C for 16-20 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.[5] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Determination of Minimum Bactericidal Concentration (MBC)

Materials:

-

Microtiter plate from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette and tips

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate sections of a TSA plate.

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.[4]

Materials:

-

This compound stock solution

-

S. aureus culture in logarithmic growth phase

-

CAMHB

-

Sterile culture tubes or flasks

-

Sterile pipettes and tips

-

TSA plates

-

Incubator shaker

Procedure:

-

Inoculum Preparation: a. Prepare an overnight culture of S. aureus in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.

-

Assay Setup: a. Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x MIC). b. Include a growth control tube without this compound. c. Inoculate each tube with the prepared bacterial suspension.

-

Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquots in sterile saline or PBS. c. Plate the dilutions onto TSA plates.

-

Incubation and Colony Counting: a. Incubate the TSA plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]

Visualizations

Caption: Workflow for in vitro assessment of this compound against S. aureus.

References

- 1. Selective Bacteriocins: A Promising Treatment for Staphylococcus aureus Skin Infections Reveals Insights into Resistant Mutants, Vancomycin Resistance, and Cell Wall Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Bederocin in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bederocin (also known as REP8839 or SB-275833) is a novel antimicrobial agent that demonstrates potent activity against a range of clinically significant Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of methionyl-tRNA synthetase (MetS), makes it a promising candidate for the treatment of infections caused by multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing (AST) of this compound, designed to assist researchers in accurately evaluating its efficacy.

Mechanism of Action